6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone
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Overview
Description
6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this quinolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone: A similar compound lacking the fluorine atom at the 8-position.
8-fluoro-4(1H)-quinolinone: A simpler analog with only the fluorine atom and quinolinone core.
Uniqueness
6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone is unique due to the combination of multiple halogen atoms and a trifluoromethyl group, which enhance its chemical stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F4N2O/c16-7-2-8-13(11(18)3-7)23-5-9(14(8)24)12-10(17)1-6(4-22-12)15(19,20)21/h1-5H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFLJYKPNVAGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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